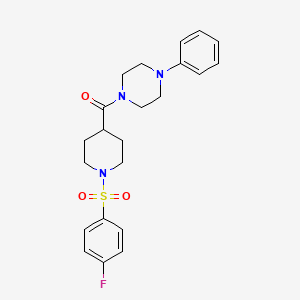

![molecular formula C22H18N2O4 B2541317 N-(8-甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶二杂环-2-基)-2-苯氧基乙酰胺 CAS No. 922109-13-5](/img/structure/B2541317.png)

N-(8-甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶二杂环-2-基)-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

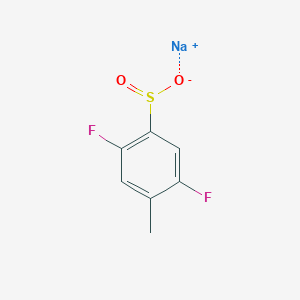

The compound N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a derivative of dibenz[b,f][1,4]oxazepin-11(10H)-one, which is a structural framework found in various pharmacologically active molecules. The dibenzoxazepine scaffold is particularly significant due to its presence in compounds with antidepressant activity, such as the drug Sintamil.

Synthesis Analysis

The synthesis of dibenz[b,f]oxazepin-11(10H)-ones, which are core structures related to the compound , can be efficiently assembled using a solid support methodology. The SNAr (nucleophilic aromatic substitution) methodology is employed, utilizing the reaction between fluorine in 2-fluoro-5-nitrobenzoic acid and the hydroxyl group of various 2-aminophenols on an AMEBA resin. This approach is noted for its flexibility and the high purity (>90%) of the final products .

Molecular Structure Analysis

The molecular structure of dibenz[b,f][1,4]oxazepin-11(10H)-ones and their derivatives is confirmed through various techniques, including NOE (Nuclear Overhauser Effect) experiments. These structures are characterized by a seven-membered heterocyclic ring system that includes an oxazepine moiety. The confirmation of the structure is crucial for understanding the compound's potential interactions and activity .

Chemical Reactions Analysis

Dibenz[b,f][1,4]oxazepin-11(10H)-ones can undergo nucleophilic substitution reactions, particularly with O- and S-nucleophiles. These reactions can lead to mono- or bis-substitution of nitro groups present on the molecule. Interestingly, the nitro group in position 3 is displaced first, which contrasts with the reactivity patterns observed in nitro-substituted benzoannulated five-membered heterocycles. This difference is attributed to the increased steric hindrance for peri-nitro group displacement in the seven-membered heterocycle .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide are not detailed in the provided papers, the properties of related dibenz[b,f][1,4]oxazepin-11(10H)-ones can be inferred. These compounds typically exhibit solid-state properties and are synthesized in high purity. Their reactivity and stability are influenced by the substitution pattern on the heterocyclic ring, which can affect their pharmacological properties .

科学研究应用

药理学特性

Naporra 等人 (2016) 进行的一项研究探索了各种恶二杂环衍生物的药理学特性,重点关注了它们对组胺受体和选定的胺能 GPCR 的亲和力。他们发现这些化合物对人 H1R 显示出高亲和力,对其他受体显示出不同的亲和力,表明在靶向特定受体类型方面具有潜在应用 (Naporra 等人,2016).

抗肿瘤活性

Wu 等人 (2006) 对从广东石斛中分离出的二氢二苯并恶二杂环进行的研究表明,这些化合物对人肿瘤细胞系表现出抗肿瘤活性,突出了它们在癌症治疗应用中的潜力 (Wu、He 和 Pan,2006).

杂环合成

Kumar 等人 (2007) 证明了 10,11-二氢-11-[双(甲硫基)亚甲基]二苯并恶二杂环-10-酮可以用作各种杂环高效环化的合成子,表明其在合成新型化学结构中的用途 (Kumar、Ila 和 Junjappa,2007).

对映选择性合成

Munck 等人 (2017) 报道了与二苯并[b,f][1,4]恶二杂环的催化对映选择性 aza-Reformatsky 反应,导致手性衍生物的合成。这项研究为生产光学活性药物开辟了途径 (Munck、Sukowski、Vila、Muñoz 和 Pedro,2017).

生物活性

Gerasimova 等人 (1989) 探讨了多氟二苯并[b,f][1,4]恶二杂环,重点关注它们的合成和性质。他们发现这些化合物与亲核试剂相互作用,可用于创建精神药物类似物,表明它们在开发新的 CNS 靶向药物中的潜力 (Gerasimova、Konstantinova 和 Petrenko,1989).

属性

IUPAC Name |

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-14-7-9-20-18(11-14)24-22(26)17-12-15(8-10-19(17)28-20)23-21(25)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXZHWHXXQNPSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2541236.png)

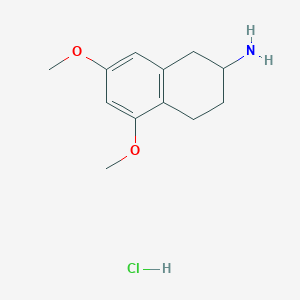

amine hydrochloride](/img/structure/B2541238.png)

![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541239.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide](/img/structure/B2541240.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2541244.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2541247.png)

![2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2541251.png)

![N-(3,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2541253.png)

![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2541254.png)